molecular formula C7H4ClNO2 B1489350 3-Chlorofuro[3,4-b]pyridin-5(7H)-one CAS No. 868636-46-8

3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Cat. No.: B1489350
CAS No.: 868636-46-8
M. Wt: 169.56 g/mol
InChI Key: DFHKHXWXXMJOHK-UHFFFAOYSA-N
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Description

3-Chlorofuro[3,4-b]pyridin-5(7H)-one is a chemical compound known for its significant structural features and wide range of applications in scientific research. This compound combines both furan and pyridine rings, making it a hybrid structure that exhibits unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one typically begins with the chlorination of pyridin-5-one, followed by cyclization with appropriate furan derivatives. A common synthetic route involves the use of catalysts like palladium, under conditions such as reflux in an appropriate solvent, to facilitate the chlorination and cyclization reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorofuro[3,4-b]pyridin-5(7H)-one can undergo a variety of chemical reactions including, but not limited to, oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide, typically under acidic conditions.

  • Reduction: Generally requires reducing agents such as lithium aluminum hydride or catalytic hydrogenation conditions.

  • Substitution: Commonly involves nucleophilic or electrophilic substitution reactions using reagents like sodium hydroxide or various halides under conditions such as heating or reflux.

Major Products Formed: The products formed from these reactions depend largely on the specific reagents and conditions used. For instance, oxidation may lead to the formation of various furan derivatives, while substitution reactions can yield a variety of substituted pyridinones.

Scientific Research Applications

3-Chlorofuro[3,4-b]pyridin-5(7H)-one has a broad spectrum of applications across various fields of science:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Used in the development of biologically active compounds for research purposes.

  • Medicine: Potentially applicable in the synthesis of pharmaceutical compounds due to its structural versatility.

  • Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways within biological systems. For instance, it may interact with enzymes or receptors, influencing biochemical pathways and cellular responses. The exact mechanisms can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other compounds with similar structures, 3-Chlorofuro[3,4-b]pyridin-5(7H)-one stands out due to its unique combination of furan and pyridine rings, which imparts distinct chemical and biological properties. Similar compounds include:

  • 3-Chloropyridin-5(7H)-one: Lacks the furan ring, resulting in different reactivity.

  • Furo[3,4-b]pyridin-5(7H)-one: Does not have the chlorination, altering its chemical behavior.

  • 2-Chlorofuro[3,4-b]pyridine: The position of the chlorine atom changes the compound’s chemical properties.

This detailed exploration unveils the diverse aspects and fascinating potential of this compound in scientific research and industry.

Properties

IUPAC Name

3-chloro-7H-furo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHKHXWXXMJOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of crude methyl 5-chloro-2-methylnicotinate 1-oxide (Organic letters, 2001, 3, 209, 2.29 mmol) and trifluoroacetic acid (453 μL, 3.21 mmol) in dichloromethane (20 mL) was stirred at room temperature for 2 days and heated at 45° C. for 1 hour. The mixture was partitioned between sat. aqueous sodium hydrogen carbonate (50 mL) and ethyl acetate (50 mL). The organic layer was washed with brine (50 mL), dried (sodium sulfate), and evaporated. The residue was purified by flash column chromatography on silica gel eluting with hexane/ethyl acetate (1/1) to afford 225 mg of the title compound.
Name
methyl 5-chloro-2-methylnicotinate 1-oxide
Quantity
2.29 mmol
Type
reactant
Reaction Step One
Quantity
453 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorofuro[3,4-b]pyridin-5(7H)-one
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